molecular formula C10H9NO4 B1588691 Ethyl 5-(2-furyl)isoxazole-3-carboxylate CAS No. 33545-40-3

Ethyl 5-(2-furyl)isoxazole-3-carboxylate

Cat. No. B1588691
CAS RN: 33545-40-3
M. Wt: 207.18 g/mol
InChI Key: KQWAZLUOYYQTIE-UHFFFAOYSA-N
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Description

Ethyl 5-(2-furyl)isoxazole-3-carboxylate (EFIC) is a heterocyclic organic compound that has a wide range of applications in organic synthesis and in the field of medicinal chemistry. It is a versatile compound that has a wide range of uses, from the synthesis of pharmaceuticals to the production of polymers. EFIC is a highly reactive compound, and its reactivity can be exploited for a variety of purposes.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Ethyl 5-(2-furyl)isoxazole-3-carboxylate and similar compounds have been explored in various synthesis processes. For example, methyl and ethyl 5-(2'-furyl) isoxazole-3-carboxylates have been prepared from methyl and ethyl 2-furoylpropiolates with hydroxylamine. These compounds have been used in the formation of pyrazole derivatives and nitrofuran derivatives, with their structural characteristics confirmed through nuclear magnetic resonance and infrared spectral data (Saikachi & Kitagawa, 1971).

Photophysical Properties

  • The photophysical properties of ethyl 5-(2-furyl)isoxazole-3-carboxylate derivatives have been studied. For instance, the absorptions observed in certain derivatives are mainly due to π→π* transitions from the HOMO to the LUMO+1 orbital. These compounds have shown fluorescence, possibly due to dual emission from different excited states, indicating their potential in photophysical applications (Amati et al., 2010).

Antimicrobial Activity

  • Isoxazole derivatives, including those related to ethyl 5-(2-furyl)isoxazole-3-carboxylate, have been synthesized and evaluated for antimicrobial activity. Some of these compounds have shown promising antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents (Dhaduk & Joshi, 2022).

Novel Pharmaceutical Applications

  • Several studies have explored the potential pharmaceutical applications of ethyl 5-(2-furyl)isoxazole-3-carboxylate and related compounds. These include the synthesis of novel compounds with potential antineoplastic properties, indicating the diverse applications of these compounds in medicinal chemistry (Looker & Wilson, 1965).

properties

IUPAC Name

ethyl 5-(furan-2-yl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-2-13-10(12)7-6-9(15-11-7)8-4-3-5-14-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWAZLUOYYQTIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427809
Record name ethyl 5-(2-furyl)isoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2-furyl)isoxazole-3-carboxylate

CAS RN

33545-40-3
Record name ethyl 5-(2-furyl)isoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

After a suspension of 10.0 g of 4-furan-2-yl-2,4-dioxo-butyric ethyl ester prepared above and hydroxylamine hydrochloride was stirred at 85° C. for 2 hrs, the solvent was removed under reduced pressure. The concentrate was dissolved in a mixture of methylene chloride and distilled water, followed by separating the organic layer. The organic layer was dried over anhydrous sodium sulfate, filtered through a silica gel layer, and concentrated in vacuo to produce a yield of 8.01 g of 5-furan-2-yl-isoxazole-3-carboxylic acid ethyl ester (Yield 77%). The concentrate was used in the next step without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H SAIKACHI, T KITAGAWA - Chemical and Pharmaceutical Bulletin, 1971 - jstage.jst.go.jp
Method B: A solution of ethyl furoylpyruvate (5)(1.9 g, 0.01 mole) and hydroxylamine hydrochloride (0.84 g, 0.012 mole) in ethanol (30 ml) was refluxed for 4 hr and then evaporated …
Number of citations: 5 www.jstage.jst.go.jp

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